Cas no 66474-81-5 (N1-(3-methoxypropyl)benzene-1,2-diamine)

N1-(3-methoxypropyl)benzene-1,2-diamine 化学的及び物理的性質
名前と識別子
-
- 1,2-Benzenediamine, N-(3-methoxypropyl)-
- 2-(3-methoxypropylamino)aniline
- N1-(3-METHOXYPROPYL)BENZENE-1,2-DIAMINE
- 2-N-(3-methoxypropyl)benzene-1,2-diamine
- KS-5481
- 66474-81-5
- CS-0303510
- F1911-3698
- EN300-1116478
- WSPKXXKEAQPISZ-UHFFFAOYSA-N
- AKOS009329482
- MFCD11206536
- SCHEMBL7745287
- N-(3-methoxypropyl)-o-phenylenediamine
- N1-(3-methoxypropyl)benzene-1,2-diamine
-
- MDL: MFCD11206536
- インチ: InChI=1S/C10H16N2O/c1-13-8-4-7-12-10-6-3-2-5-9(10)11/h2-3,5-6,12H,4,7-8,11H2,1H3
- InChIKey: WSPKXXKEAQPISZ-UHFFFAOYSA-N
- ほほえんだ: COCCCNC1=CC=CC=C1N
計算された属性
- せいみつぶんしりょう: 180.12638
- どういたいしつりょう: 180.126263138g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 13
- 回転可能化学結合数: 5
- 複雑さ: 130
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 47.3Ų
じっけんとくせい
- PSA: 47.28
N1-(3-methoxypropyl)benzene-1,2-diamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1911-3698-0.25g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95%+ | 0.25g |
$370.0 | 2023-09-06 | |
Life Chemicals | F1911-3698-2.5g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95%+ | 2.5g |
$822.0 | 2023-09-06 | |
Life Chemicals | F1911-3698-10g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95%+ | 10g |
$1726.0 | 2023-09-06 | |
Life Chemicals | F1911-3698-5g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95%+ | 5g |
$1233.0 | 2023-09-06 | |
Enamine | EN300-1116478-0.25g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95.0% | 0.25g |
$513.0 | 2025-02-21 | |
TRC | N305401-100mg |
N1-(3-Methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 100mg |
$ 95.00 | 2022-06-03 | ||
Fluorochem | 063579-1g |
N1-(3-Methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95% | 1g |
£305.00 | 2022-03-01 | |
Enamine | EN300-1116478-10g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95% | 10g |
$2393.0 | 2023-10-27 | |
Enamine | EN300-1116478-1g |
N1-(3-methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95% | 1g |
$557.0 | 2023-10-27 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1374180-2.5g |
n1-(3-Methoxypropyl)benzene-1,2-diamine |
66474-81-5 | 95+% | 2.5g |
¥33415.00 | 2024-05-04 |
N1-(3-methoxypropyl)benzene-1,2-diamine 関連文献
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Padma Bukya,Zhong-Wen Liu,Kamaraju Seetha Rama Rao,David Raju Burri New J. Chem., 2019,43, 11871-11875
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Marc Sutter,Wissam Dayoub,Estelle Métay,Yann Raoul,Marc Lemaire Green Chem., 2013,15, 786-797
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Ali Reza Sardarian,Iman Dindarloo Inaloo RSC Adv., 2015,5, 76626-76641
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Rou Jun Toh,Zdeněk Sofer,Jan Luxa,David Sedmidubský,Martin Pumera Chem. Commun., 2017,53, 3054-3057
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
N1-(3-methoxypropyl)benzene-1,2-diamineに関する追加情報
Introduction to 1,2-Benzenediamine, N-(3-methoxypropyl) and Its Applications in Modern Chemical Research
1,2-Benzenediamine, N-(3-methoxypropyl) (CAS No. 66474-81-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research due to its unique structural properties and versatile applications. This compound, featuring a benzenediamine core with a 3-methoxypropyl substituent, exhibits distinct chemical characteristics that make it a valuable intermediate in the synthesis of various bioactive molecules.
The molecular structure of 1,2-Benzenediamine, N-(3-methoxypropyl) consists of a benzene ring substituted with two amino groups at the 1 and 2 positions, with an additional 3-methoxypropyl chain attached to one of the amino groups. This configuration imparts both reactivity and stability, making it a suitable candidate for further functionalization in drug development and material science. The presence of the methoxy group enhances solubility and influences electronic properties, which are critical factors in medicinal chemistry.
In recent years, 1,2-Benzenediamine, N-(3-methoxypropyl) has been extensively studied for its potential role in the synthesis of novel therapeutic agents. Researchers have leveraged its reactivity to develop derivatives with enhanced pharmacological properties. For instance, modifications at the amino or methoxy positions can lead to compounds with improved bioavailability or targeted action against specific biological pathways. This flexibility has made it a cornerstone in the development of small-molecule drugs.
One of the most compelling applications of 1,2-Benzenediamine, N-(3-methoxypropyl) is in the field of anticancer research. Studies have demonstrated that derivatives of this compound can interact with key enzymes involved in cell proliferation and apoptosis. By inhibiting these enzymes, such derivatives may help disrupt cancer cell growth and induce programmed cell death. Furthermore, the 3-methoxypropyl moiety can be tailored to enhance tumor-specific targeting, reducing off-target effects and improving therapeutic efficacy.
Another area where this compound has shown promise is in antimicrobial research. The unique chemical environment provided by the benzenediamine structure allows for interactions with bacterial cell walls or enzymes essential for microbial survival. Researchers have synthesized various analogs of 1,2-Benzenediamine, N-(3-methoxypropyl) that exhibit potent activity against resistant strains of bacteria. This is particularly relevant in an era where antibiotic resistance poses a significant global health challenge.
The synthesis of 1,2-Benzenediamine, N-(3-methoxypropyl) involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations. Advances in catalytic methods have further streamlined these processes, making large-scale production more feasible. These advancements are crucial for meeting the growing demand for this compound in industrial applications.
In addition to pharmaceutical applications, 1,2-Benzenediamine, N-(3-methoxypropyl) has found utility in materials science. Its ability to form coordination complexes with metal ions makes it valuable for developing new catalysts or luminescent materials. These complexes can exhibit unique electronic and optical properties that are useful in sensors or display technologies. The versatility of this compound underscores its importance beyond traditional medicinal chemistry applications.
The safety profile of 1,2-Benzenediamine, N-(3-methoxypropyl) is another critical consideration in its use. While generally well-tolerated under controlled conditions, proper handling procedures must be followed to minimize potential risks. Storage conditions should be carefully monitored to prevent degradation or unwanted side reactions. Furthermore, exposure guidelines should be adhered to during laboratory work to ensure worker safety.
Future research directions for 1,2-Benzenediamine, N-(3-methoxypropyl) include exploring its potential in regenerative medicine and neurodegenerative disease treatment. Preliminary studies suggest that derivatives of this compound may interact with growth factors or neural receptors involved in tissue repair and brain function. These findings open up new avenues for therapeutic development and highlight the compound's broad utility.
In conclusion,1 ,2 -Benzenediam ine ,N -( 3 -meth oxypr opy l ) (CAS No .66474-81-5) is a multifaceted compound with significant implications across multiple scientific disciplines . Its unique structural features ,reactivity ,and versatility make it an indispensable tool in pharmaceutical research ,cancer therapy ,antimicrobial drug development ,and materials science . As ongoing studies continue to uncover new applications ,the importance of this compound is likely to grow even further .
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